axinysone B
Overview
Description
Mechanism of Action
Target of Action
Axinysone B, also known as MEGxp0_000291 or (1aR,4S,7R,7aR,7bS)-4-hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one, is primarily targeted against Staphylococcus sp. , a type of bacteria
Mode of Action
It is known that this compound exhibitsantibacterial activity . This suggests that it may interact with key bacterial proteins or enzymes, disrupting their normal function and leading to bacterial cell death.
Result of Action
The primary result of this compound’s action is its antibacterial effect against Staphylococcus sp. This implies that the compound can inhibit the growth of this bacterium or kill it outright .
Biochemical Analysis
Biochemical Properties
Given its antibacterial activity, it is likely that Axinysone B interacts with enzymes, proteins, and other biomolecules in bacteria to exert its effects
Cellular Effects
It is likely that this compound influences cell function in bacteria, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Axinysone B can be isolated from natural sources such as the red alga Laurencia similis and the mushroom Anthracophyllum sp. BCC18695 . The isolation process typically involves solvent extraction followed by chromatographic techniques to purify the compound . Industrial production methods for this compound have not been extensively documented, suggesting that its synthesis is primarily conducted on a laboratory scale.
Chemical Reactions Analysis
Axinysone B undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of corresponding oxides, while reduction can yield alcohol derivatives.
Scientific Research Applications
Axinysone B has several scientific research applications:
Chemistry: It serves as a model compound for studying sesquiterpene synthesis and reactivity.
Industry: It can be used in the development of antibacterial coatings and materials.
Comparison with Similar Compounds
Axinysone B is similar to other sesquiterpenes such as axinysone A and aurisins A, G, and K . this compound is unique due to its specific antibacterial activity against Staphylococcus species . Other similar compounds include anthracophyllic acid and anthracophyllone, which are also isolated from the mushroom Anthracophyllum sp. BCC18695 . These compounds share structural similarities but differ in their biological activities and target organisms.
Properties
IUPAC Name |
(1aR,4S,7R,7aR,7bS)-4-hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-8-5-6-10(16)9-7-11(17)12-13(14(12,2)3)15(8,9)4/h7-8,10,12-13,16H,5-6H2,1-4H3/t8-,10+,12-,13+,15+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPNSOLPHGZUAY-WHOUDRSTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2=CC(=O)C3C(C12C)C3(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](C2=CC(=O)[C@@H]3[C@H]([C@@]12C)C3(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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